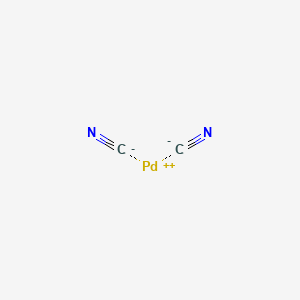

Palladium(II) cyanide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

palladium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDASSWBZWFFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062113 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-66-7 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Noble Metal Compound: The Discovery of Palladium(II) Cyanide

A deep dive into the historical archives reveals the pivotal role of Palladium(II) cyanide in the discovery of the element palladium. This technical guide illuminates the original experimental protocols, early observations, and the nascent understanding of a compound that was instrumental in expanding the periodic table.

The story of this compound is inextricably linked with the discovery of palladium itself by the English chemist and physicist William Hyde Wollaston in the early 19th century. In his quest to purify platinum from its native ore, Wollaston inadvertently isolated a new element, and the key to this separation was the formation of its cyanide salt. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the historical methods of its discovery and the early characterization of this significant inorganic compound.

The Discovery by William Hyde Wollaston (1802-1805)

This compound holds the distinction of being the first palladium compound to be isolated in a pure form.[1] Its discovery was a direct result of William Hyde Wollaston's meticulous work on crude platinum ore sourced from South America.[1][2][3][4] Wollaston's primary objective was to develop a method for the purification of platinum. In doing so, he devised a series of chemical processes that led to the serendipitous discovery of two new elements: palladium and rhodium.

The initial announcement of palladium's discovery was unconventional and shrouded in mystery. In 1803, Wollaston anonymously offered small samples of the new metal, which he named "Palladium" after the recently discovered asteroid Pallas, for sale in a London shop.[2][4][5] This led to considerable skepticism within the scientific community, with some chemists, notably Richard Chenevix, contending that it was merely an alloy of platinum and mercury.[2] To put an end to the controversy, Wollaston read a detailed account of his discovery before the Royal Society in 1804, which was published in the Philosophical Transactions of the Royal Society in 1805, thereby revealing himself as the discoverer.[2][4]

Experimental Protocol of Discovery

Wollaston's original procedure for the isolation of palladium, which involved the precipitation of this compound, can be reconstructed from his 1805 publication. The following is a detailed description of the key experimental steps.

Experimental Workflow for the Isolation of Palladium via this compound

Caption: Wollaston's multi-step process for palladium discovery.

Detailed Methodology:

-

Dissolution of the Ore: Wollaston began by dissolving crude platinum ore in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid. This process was likely carried out with gentle heating to facilitate the dissolution of the platinum group metals.

-

Neutralization and Initial Purification: The resulting acidic solution was then carefully neutralized. While Wollaston's paper does not specify the exact neutralizing agent, sodium hydroxide (B78521) or a similar base would have been used. This step caused the precipitation of less noble metals present in the ore, such as iron, which were then removed by filtration.

-

Precipitation of Platinum: To the filtered solution, Wollaston added a solution of ammonium chloride. This resulted in the precipitation of the platinum as ammonium chloroplatinate, a sparingly soluble salt. The bulk of the platinum was thus removed from the solution.

-

Formation and Precipitation of this compound: The crucial step for the isolation of palladium involved the addition of a solution of mercuric cyanide to the remaining filtrate.[1][2][3][4] This caused the formation of a yellowish-white precipitate of this compound.[1] This was a highly selective precipitation, as other platinum group metals remaining in the solution did not form insoluble cyanides under these conditions.

-

Isolation of Palladium Metal: The precipitated this compound was then separated by filtration, washed, and dried. To obtain the pure metal, Wollaston heated the this compound, which decomposed to yield palladium metal as a grey solid.[1]

Early Characterization and Properties of this compound

While the analytical techniques of the early 19th century were limited, some of the fundamental properties of this compound were established. Modern analysis has since provided a more complete picture of its chemical and physical characteristics.

Physical and Chemical Properties

The following table summarizes the key properties of this compound, combining early observations with modern, quantitatively determined data.

| Property | Early Observation / Modern Value | Citation |

| Formula | Pd(CN)₂ | [1] |

| Appearance | Yellowish-white or grey solid/powder | [1] |

| Molar Mass | 158.455 g/mol | [1] |

| Solubility in water | Insoluble | [1] |

| Structure | Coordination polymer with square planar Pd(II) centers linked by bridging cyanide ligands. | [1] |

The High Affinity of Palladium for Cyanide

A key chemical characteristic that Wollaston exploited, likely without a full theoretical understanding at the time, is the exceptionally high affinity of Palladium(II) for the cyanide ligand. This strong interaction is what drives the selective precipitation of this compound from a complex mixture of metal ions.

Modern studies have quantified this affinity, revealing that the formation of the tetracyanopalladate(II) complex ion, [Pd(CN)₄]²⁻, from aqueous palladium(II) and cyanide ions has one of the highest known formation constants for any metal ion complex.[1][6]

Reaction Pathway for Tetracyanopalladate(II) Formation

Caption: Formation of the highly stable tetracyanopalladate(II) ion.

This high formation constant explains why even metallic palladium can be dissolved in cyanide solutions in the presence of an acid.[1][6]

Conclusion

The discovery of this compound was a pivotal moment in the history of chemistry. It was not only the first pure compound of a new element to be isolated but also the key to its discovery. William Hyde Wollaston's ingenious use of the selective precipitation of this compound from a complex mixture of platinum group metals demonstrates a masterful application of the chemical principles of his time. This historical account, grounded in his original experimental work, provides valuable insights for modern researchers into the foundational chemistry of palladium and its compounds. The enduring legacy of this discovery is a testament to the importance of meticulous experimental observation in advancing scientific knowledge.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. scribd.com [scribd.com]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Quantitative measurement of cyanide released from Prussian Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. William Hyde Wollaston | British Chemist & Physicist | Britannica [britannica.com]

An In-depth Technical Guide to the Physicochemical Properties of Palladium(II) Cyanide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Palladium(II) cyanide (Pd(CN)₂), a significant inorganic compound in fields ranging from catalysis to materials science. This document outlines its structural characteristics, thermal behavior, and spectroscopic signatures, supported by detailed experimental methodologies.

Core Physicochemical Data

This compound is an inorganic compound notable for its stability and polymeric nature.[1] It typically presents as a yellowish, white, or pale grey solid.[1][2][3] Historically, it was the first palladium compound to be isolated in a pure form by W. H. Wollaston in 1804.[1]

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Pd(CN)₂ | [1][2] |

| Molecular Weight | 158.45 g/mol | [4] |

| Appearance | Yellowish or white solid, pale grey powder | [1][2][3] |

| Density | 2.813 g/cm³ (determined by He pycnometry) | [1] |

| Melting Point | Decomposes above 400°C, with complete decomposition by 460°C under a nitrogen atmosphere. | [1] |

| Boiling Point | Not applicable | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility Product (Ksp) | log Ksp = -42 | [1] |

| Solubility in other solvents | Dissolves in alkali metal cyanide solutions to form [Pd(CN)₄]²⁻(aq).[1] May dissolve in certain organic solvents.[2] | [1][2] |

| Crystal Structure | Coordination polymer; square planar Pd(II) centers linked by bridging cyanide ligands. Often found as a nanocrystalline material with the formula Pd(CN)₂·0.29H₂O. | [1][5] |

| Pd-C Bond Length | ~1.98 Å | [1] |

| Pd-N Bond Length | ~1.98 Å | [1] |

| Infrared Absorption (CN) | 2222 cm⁻¹ (characteristic of bridging cyanide) | [1] |

Structural and Chemical Properties Visualization

The following diagram illustrates the key structural features of this compound and their relationship to its chemical reactivity and stability.

Caption: Logical flow from the molecular structure of Pd(CN)₂ to its macroscopic properties.

Experimental Protocols

The characterization of this compound powder relies on several key analytical techniques. The detailed methodologies for these experiments are provided below.

-

Objective: To determine the crystal structure, phase purity, and crystallite size of this compound powder.

-

Methodology:

-

Sample Preparation: A small amount of the fine this compound powder is gently ground in a mortar and pestle to ensure homogeneity and a random orientation of crystallites.[6] The powder is then mounted onto a flat sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.[6]

-

Data Collection: The sample is scanned over a 2θ range, typically from 4° to 70°, with a step size of 0.05° and a counting time of 1.0 second per step.[6]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the peak broadening can be used to estimate the average crystallite size using the Scherrer equation. The overall pattern is compared to reference databases for phase identification. The broad peaks observed for Pd(CN)₂ are indicative of its nanocrystalline nature.[1]

-

-

Objective: To identify the functional groups present in the compound, specifically the bridging cyanide ligand.

-

Methodology:

-

Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Collection: A background spectrum of the pure KBr pellet is first collected. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, a strong vibrational peak around 2222 cm⁻¹ is a key indicator of a bridging cyanide ion, distinguishing it from terminal cyanide groups which appear at lower frequencies.[1]

-

-

Objective: To determine the thermal stability and decomposition temperature of this compound.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed into a ceramic or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer is used, which consists of a precision balance and a furnace.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, such as nitrogen, to prevent oxidation.[1][7] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: A thermogram is generated, plotting the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition. For Pd(CN)₂, significant decomposition begins above 400°C.[1] The final residual mass can be analyzed to identify the decomposition products, which in the case of heating under an inert atmosphere, would be palladium metal.[1][8]

-

References

- 1. Palladium dicyanide - Wikipedia [en.wikipedia.org]

- 2. CAS 2035-66-7: Palladium cyanide (Pd(CN)2) | CymitQuimica [cymitquimica.com]

- 3. PALLADIUM (II) CYANIDE | 2035-66-7 [chemicalbook.com]

- 4. This compound | 2035-66-7 | CAA03566 | Biosynth [biosynth.com]

- 5. palladium(2+);dicyanide | Benchchem [benchchem.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure of Palladium(II) Dicyanide Coordination Polymer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) dicyanide, Pd(CN)₂, is a coordination polymer that has been a subject of scientific interest since its isolation as the first pure palladium compound.[1] Its structure consists of square planar palladium(II) centers interconnected by bridging cyanide ligands.[1][2] This guide provides a comprehensive overview of the crystal structure of Palladium(II) dicyanide, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and a discussion of its relevance in modern research, particularly in the context of catalysis for pharmaceutical synthesis.

Introduction

Palladium(II) dicyanide is an inorganic coordination polymer with the chemical formula Pd(CN)₂.[1] It typically presents as a grey, water-insoluble solid.[1] The structure of this material is characterized by two-dimensional sheets formed by square-planar palladium ions linked by cyanide groups that are disordered in a head-to-tail fashion.[1][2] More recent studies have revealed that what is commonly referred to as "palladium(II) cyanide" is often a nanocrystalline material with the formula Pd(CN)₂·0.29H₂O.[1][3] The sheets in this nanocrystalline form are approximately 3 nm by 3 nm and are terminated by water molecules and cyanide groups, which maintains the overall charge neutrality.[1] These layers then stack with limited long-range order.[1]

The cyanide ligand's ability to bridge two metal centers is a key factor in the formation of the polymeric architecture of Palladium(II) dicyanide.[2] This guide will delve into the specific structural details, provide practical experimental procedures, and explore the applications of this intriguing coordination polymer.

Crystal Structure and Crystallographic Data

The crystal structure of Palladium(II) dicyanide is a two-dimensional network of square-planar Pd(II) ions connected by bridging cyanide ligands.[2] Each palladium atom is coordinated to four cyanide ligands, and each cyanide ligand bridges two palladium atoms. This arrangement results in the formation of extended sheets.[2]

A polymorph of Palladium(II) dicyanide has been identified to crystallize in the monoclinic C2/m space group.[4] The structure is composed of two-dimensional sheets oriented along the (1, 0, 0) direction.[4] Within these sheets, the palladium ions are in a square co-planar geometry, bonded to four nitrogen atoms from the cyanide ligands.[4]

Data Presentation

The following table summarizes the key crystallographic and spectroscopic data for Palladium(II) dicyanide.

| Parameter | Value | Reference |

| Chemical Formula | Pd(CN)₂ | [1] |

| Molar Mass | 158.455 g/mol | [1] |

| Appearance | Pale grey powder | [1] |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/m | [4] |

| Unit Cell Dimensions | a = 5.70 Å, b = 5.70 Å, c = 5.01 Å | |

| α = 90°, β = 116.1°, γ = 90° | ||

| Pd-C Bond Length | ~1.98 Å | [2] |

| Pd-N Bond Length | ~1.98 Å[2], 2.06 Å[4] | [2][4] |

| C-N Bond Length | 1.23 Å | [4] |

| Coordination Geometry | Square Planar | [1][2] |

| IR Vibration (C≡N) | 2222 cm⁻¹ (bridging cyanide) | [1] |

Experimental Protocols

Synthesis of Palladium(II) Dicyanide

The historical synthesis of Palladium(II) dicyanide, as first performed by W. H. Wollaston in 1804, involved the precipitation of Pd(CN)₂ from a solution of impure platinum dissolved in aqua regia by the addition of mercuric cyanide.[1] Modern synthetic approaches offer more direct and controlled methods.

A General Laboratory-Scale Synthesis Protocol:

This protocol is based on the reaction of a soluble palladium(II) salt with a cyanide source.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium cyanide (KCN) or another suitable cyanide salt

-

Deionized water

-

Hydrochloric acid (HCl, dilute)

Procedure:

-

Dissolve a known quantity of Palladium(II) chloride in a minimal amount of dilute hydrochloric acid to form a solution of tetrachloropalladate(II), [PdCl₄]²⁻.

-

In a separate vessel, prepare an aqueous solution of potassium cyanide. The molar ratio of cyanide to palladium should be carefully controlled. A 2:1 molar ratio of CN⁻ to Pd²⁺ will favor the formation of the insoluble Pd(CN)₂ polymer.[2]

-

Slowly add the potassium cyanide solution to the palladium chloride solution with constant stirring.

-

A pale grey precipitate of Palladium(II) dicyanide will form immediately.

-

Continue stirring the mixture for a period to ensure complete precipitation.

-

Collect the precipitate by filtration through a fine porosity filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Dry the resulting Palladium(II) dicyanide powder in a desiccator or under vacuum at a low temperature.

Safety Precautions: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

Single-Crystal X-ray Diffraction Analysis

Obtaining single crystals of coordination polymers suitable for X-ray diffraction can be challenging due to their often low solubility and tendency to form microcrystalline powders. However, techniques such as slow evaporation, vapor diffusion, or hydrothermal synthesis can be employed. The following is a general protocol for single-crystal X-ray diffraction data collection and analysis.

Protocol:

-

Crystal Mounting: A suitable single crystal of Palladium(II) dicyanide is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process should be carried out under an inert atmosphere.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential crystal damage from the X-ray beam. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and diffraction patterns are collected at various orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Visualization of the Crystal Structure and Synthetic Workflow

Crystal Structure Diagram

The following diagram, generated using the DOT language, illustrates a simplified two-dimensional sheet of the Palladium(II) dicyanide coordination polymer.

A simplified 2D representation of the Pd(CN)₂ coordination polymer sheet.

Experimental Workflow Diagram

The logical flow of the synthesis and characterization of Palladium(II) dicyanide is depicted in the following workflow diagram.

Workflow for the synthesis and characterization of Palladium(II) dicyanide.

Relevance to Drug Development and Pharmaceutical Sciences

While Palladium(II) dicyanide itself is not used as a therapeutic agent, palladium-based compounds are of significant interest to the pharmaceutical industry, primarily due to their catalytic activity.[5][6][7][8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[5]

This compound can serve as a precursor for the synthesis of various palladium catalysts. Furthermore, understanding the coordination chemistry of palladium with ligands such as cyanide provides fundamental insights that can be applied to the design of more efficient and selective catalysts for pharmaceutical manufacturing.[9] The study of palladium coordination polymers also contributes to the broader field of metal-organic frameworks (MOFs) and related materials, which are being explored for applications in drug delivery and controlled release.

Conclusion

Palladium(II) dicyanide is a foundational compound in palladium chemistry with a well-characterized coordination polymer structure. This guide has provided an in-depth overview of its crystal structure, including quantitative crystallographic data, and has outlined detailed experimental protocols for its synthesis and analysis. The visualizations provided offer a clear representation of its polymeric nature and the experimental workflow. While its direct application in drug development is limited, its role as a precursor and a model compound for understanding palladium coordination chemistry makes it a relevant subject for researchers and professionals in the pharmaceutical sciences. The continued study of such coordination polymers is likely to contribute to advancements in catalysis and materials science, with potential downstream impacts on pharmaceutical development and manufacturing.

References

- 1. Palladium dicyanide - Wikipedia [en.wikipedia.org]

- 2. palladium(2+);dicyanide | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Palladium - Wikipedia [en.wikipedia.org]

- 6. ‘Green’ Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency | NC State News [news.ncsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Decomposition of Palladium(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Palladium(II) cyanide (Pd(CN)₂). The information compiled herein is intended to support research and development activities where the thermal stability of this compound is a critical parameter.

Introduction

This compound is an inorganic coordination polymer with the formula Pd(CN)₂. Its thermal stability is a key factor in its handling, storage, and application in various chemical processes, including its use as a catalyst or precursor in the synthesis of palladium-containing materials. Understanding its decomposition temperature and the nature of its decomposition products is crucial for process optimization and safety.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound has been investigated, and the key quantitative data are summarized in the table below.

| Parameter | Value | Atmosphere | Reference |

| Decomposition Onset | > 400 °C | Nitrogen | [1] |

| Completion of Decomposition | 460 °C | Nitrogen | [1] |

| Gaseous Product Release ((CN)₂) | 350 - 650 °C | Inert | [2] |

Thermal Decomposition Pathway

The thermal decomposition of this compound involves the breakdown of the coordination polymer into its constituent elements and the release of cyanogen (B1215507) gas. The final solid product of this process is metallic palladium.

Experimental Protocols

While a specific, detailed experimental protocol for the thermal analysis of pure this compound is not extensively documented in the reviewed literature, a general procedure based on common practices for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of inorganic compounds is provided below. This protocol is a composite of methodologies used for similar palladium complexes and general thermal analysis guidelines.

Objective: To determine the thermal decomposition temperature and characterize the thermal events associated with the heating of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

Experimental Parameters:

-

Sample Preparation: A small sample of pure this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled inert atmosphere, typically flowing nitrogen or argon, to prevent oxidation. A flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. The effect of different heating rates on the decomposition temperature can be investigated to understand the kinetics of the process.

-

Temperature Range: The sample should be heated from ambient temperature to a temperature above the expected final decomposition, for instance, up to 600 °C or higher, to ensure complete decomposition is observed.

-

Data Collection: The instrument will record the sample weight loss as a function of temperature (TGA curve) and the differential heat flow between the sample and a reference (DSC curve).

Data Analysis:

-

TGA Curve: The onset temperature of decomposition is determined from the point of initial significant weight loss. The completion temperature is the point where the weight stabilizes. The percentage of weight loss can be used to infer the stoichiometry of the decomposition reaction.

-

DSC Curve: Endothermic or exothermic peaks in the DSC curve correspond to thermal events such as phase transitions or decomposition. The peak temperature and the area under the peak (enthalpy change) provide further characterization of these events.

Experimental Workflow

The general workflow for conducting a thermal analysis of this compound is illustrated in the following diagram.

References

A Technical Guide to the Spectroscopic Analysis of Palladium(II) Cyanide (IR & Raman)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(II) cyanide, with the chemical formula Pd(CN)₂, is an inorganic coordination polymer. Historically significant as the first palladium compound isolated in pure form, it exists as a grey or yellow solid.[1][2] The structure of this compound consists of square planar Palladium(II) centers linked by bridging cyanide ligands, where the ligands are bonded through both carbon and nitrogen atoms to adjacent metal centers.[1][3] This arrangement forms extended two-dimensional sheets. Modern analysis indicates that the compound is often a nanocrystalline material, more accurately described by the formula Pd(CN)₂·0.29H₂O.[1]

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the structural characterization of Pd(CN)₂. These methods provide detailed information about the bonding and geometry of the cyanide ligands and their coordination to the palladium centers. The frequency of the cyanide stretching vibration (ν(C≡N)) is particularly sensitive to the coordination environment, making it a powerful diagnostic tool.

Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule. A vibration is "IR active" only if it causes a change in the molecule's net dipole moment.[4]

-

Raman Spectroscopy: This is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with a frequency shift that corresponds to the vibrational energy levels of the molecule. A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.

For a complex structure like the Pd(CN)₂ polymer, these two techniques are often complementary, as some vibrational modes may be active in one technique but not the other.

Experimental Protocols

Detailed methodologies for acquiring high-quality vibrational spectra of solid this compound are crucial for accurate analysis.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any adsorbed water. Store in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

-

Grind the mixture together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering losses.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically by co-adding 16 to 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound powder onto a microscope slide or into a capillary tube.

-

No extensive sample preparation is required, but a flat, packed surface can improve signal quality.

-

-

Data Acquisition:

-

Place the sample under the objective of a Raman microscope.

-

Focus the laser onto the sample surface. Common laser excitation wavelengths include 532 nm, 633 nm, or 785 nm. The choice of laser may be critical to avoid fluorescence.

-

Acquire the spectrum over a desired spectral range (e.g., 100-3000 cm⁻¹).

-

Acquisition parameters, such as laser power, exposure time, and number of accumulations, should be optimized to achieve a good signal-to-noise ratio while avoiding sample degradation from laser heating.

-

The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

-

Spectroscopic Data and Interpretation

The vibrational spectrum of Pd(CN)₂ is dominated by the cyanide ligand's vibrations and the palladium-ligand vibrations at lower frequencies.

Cyanide Ligand Vibrations

The C≡N triple bond stretching vibration is the most characteristic feature in the spectrum. The position of this band provides significant insight into the nature of the metal-cyanide bond.

-

The ν(C≡N) stretching frequency for the free cyanide ion (CN⁻) is observed around 2080 cm⁻¹.[5]

-

Upon coordination to a metal center, this frequency typically shifts to higher values.[5]

-

For this compound, the structure is a coordination polymer where the cyanide acts as a bridging ligand between two palladium centers (Pd-C≡N-Pd). This bridging nature results in a significant increase in the stretching frequency.

Data Summary

The following table summarizes the key vibrational frequencies observed for this compound and related reference compounds.

| Compound/Ion | Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

| Pd(CN)₂ | ν(C≡N) | IR | 2222 | [1] |

| Free CN⁻ | ν(C≡N) | IR | ~2080 | [5] |

| [Pd(CN)₄]²⁻ | ν(C≡N) | IR | 2126 - 2135 | [5][6] |

| [Pd(CN)₄]²⁻ | ν(C≡N) (A₁g) | Raman | 2169 | [5] |

| [Pd(CN)₄]²⁻ | ν(C≡N) (B₁g) | Raman | 2159 | [5] |

| Related Pd-CN complexes | ν(Pd-C) & δ(Pd-CN) | IR/Raman | 420 - 550 | [5] |

Interpretation:

-

The strong IR band at 2222 cm⁻¹ for Pd(CN)₂ is characteristic of a bridging cyanide ligand.[1] This high frequency, compared to both the free cyanide ion and the terminal cyanide in the [Pd(CN)₄]²⁻ complex, reflects the increased bond strength of the C≡N group in the polymeric structure.

-

Vibrations involving the palladium-carbon and palladium-nitrogen bonds (ν(Pd-C), ν(Pd-N)) and bending modes of the cyanide ligand (δ(Pd-CN)) are expected to appear in the far-infrared and low-frequency Raman region, typically below 600 cm⁻¹. For related tetracyanopalladate complexes, these bands have been observed in the 420-550 cm⁻¹ range.[5]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of a this compound sample.

Caption: General workflow for the IR and Raman spectroscopic analysis of Pd(CN)₂.

Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the molecular structure of Pd(CN)₂ and its observed vibrational spectrum.

Caption: Correlation between the structure of Pd(CN)₂ and its key spectral features.

References

- 1. Palladium dicyanide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Palladium(II)_cyanide [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Palladium from Alkaline Cyanide Solutions through Microemulsion Extraction Using Imidazolium Ionic Liquids [mdpi.com]

A Technical Guide to the Magnetic Susceptibility of Square Planar Palladium(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the magnetic properties inherent to square planar Palladium(II) complexes. It covers the theoretical basis for their magnetic behavior, presents quantitative data for calculating diamagnetic contributions, and details the experimental protocols used for measurement.

Theoretical Framework: The Origin of Diamagnetism in Pd(II) Complexes

Palladium(II) complexes are of significant interest in fields such as catalysis and medicinal chemistry. A fundamental understanding of their electronic structure is key to predicting their reactivity and characterising their properties.

Electronic Configuration and Crystal Field Theory

The Palladium(II) ion has a d⁸ electronic configuration.[1][2][3] In the vast majority of its four-coordinate complexes, it adopts a square planar geometry. According to Crystal Field Theory, the ligands approaching along the x and y axes in a square planar arrangement cause a significant splitting of the d-orbital energies.

The d-orbitals are split into four distinct energy levels. The d(x²-y²) orbital, pointing directly at the ligands, is destabilized the most and becomes the highest in energy. The remaining orbitals (d(xy), d(z²), d(xz), and d(yz)) are at considerably lower energies.[1][4][5] The eight d-electrons of Pd(II) fill the four lowest-energy orbitals, resulting in a configuration where all electrons are paired (S=0).[1][4][6][7]

This complete pairing of electrons means that the complex has no net electronic magnetic moment. Consequently, square planar Pd(II) complexes are inherently diamagnetic .[8][9][10] When placed in an external magnetic field, they will be weakly repelled.[11] Any experimentally observed paramagnetism (attraction to a magnetic field) in a sample of a square planar Pd(II) complex is typically attributed to impurities or, in rare cases, significant distortion from the ideal square planar geometry.[12]

Quantitative Data: Calculating Diamagnetic Susceptibility

Magnetic susceptibility (χ) is a dimensionless quantity that measures how much a material becomes magnetized in an applied magnetic field.[11] For diamagnetic materials, χ is negative. The molar magnetic susceptibility (χ_M) is the volume susceptibility per mole of the substance.

While experimental measurement provides the overall magnetic susceptibility of a complex, it is often necessary to calculate the theoretical diamagnetic contribution of the molecule. This is done by summing Pascal's Constants , which are empirically derived values for the diamagnetism of individual atoms and structural features within a molecule.[13][14][15] These calculated values are crucial for correcting the measured susceptibility of paramagnetic compounds, but in the case of Pd(II) complexes, they provide a theoretical estimate of the expected diamagnetic value.

Table 1: Selected Pascal's Constants for Diamagnetic Correction All values (χ_dia) are in units of 10⁻⁶ cm³/mol.

| Atom/Ion/Species | χ_dia | Atom/Ion/Species | χ_dia | Bond Correction | χ_dia |

| Atoms | Ions | Bonds | |||

| H | -2.93 | Pd²⁺ | -20.0 (approx.) | C=C | +5.5 |

| C | -6.00 | Cl⁻ | -23.4 | C≡C | +0.8 |

| C (in ring) | -0.24 | Br⁻ | -34.6 | C=N | +8.15 |

| N (open chain) | -5.57 | I⁻ | -50.6 | C≡N | +0.8 |

| N (ring) | -4.61 | CN⁻ | -13.0 | N=N | +1.8 |

| O (alcohol, ether) | -4.61 | SO₄²⁻ | -40.1 | N=O | +1.7 |

| P | -26.3 | NO₃⁻ | -18.9 | ||

| S | -15.0 | H₂O | -13.0 |

Source: Compiled from various sources.[13][15][16] Note that values can vary slightly between different literature sources.

Example Calculation for cis-Pt(NH₃)₂Cl₂ (a d⁸ analogue):

-

χ_M = χ(Pt²⁺) + 2 * χ(NH₃) + 2 * χ(Cl⁻)

-

NH₃ = χ(N) + 3 * χ(H) = (-5.57) + 3 * (-2.93) = -14.36

-

χ_M ≈ (-20.0) + 2 * (-14.36) + 2 * (-23.4) = -95.52 x 10⁻⁶ cm³/mol

This calculated value represents the theoretical diamagnetic susceptibility for the complex.

Experimental Protocols for Magnetic Susceptibility Measurement

Several methods are available for the experimental determination of magnetic susceptibility. The choice of method depends on the sample state (solid or solution), required sensitivity, and available equipment.

Common Methodologies

-

Gouy Balance: A classical and robust method for measuring the bulk magnetic susceptibility of solid or liquid samples. It operates by measuring the apparent change in mass of a sample when it is placed in a strong, non-uniform magnetic field.[17][18][19][20] Diamagnetic samples will show a slight apparent increase in mass as they are repelled from the field.[21]

-

Evans Method (NMR Spectroscopy): A widely used solution-state method that determines magnetic susceptibility by measuring the chemical shift difference of an inert reference compound in the presence and absence of the substance of interest.[22][23][24] For a diamagnetic Pd(II) complex, this method would be used to confirm the absence of a significant paramagnetic-induced shift.[25][26]

-

SQUID Magnetometry: The Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic signals. It is the gold standard for magnetic characterization and can be used across a wide range of temperatures and magnetic fields.[21][25][27]

Detailed Protocol: Gouy Balance Method

This protocol outlines the steps for determining the magnetic susceptibility of a solid powdered Pd(II) complex.

Equipment:

-

Gouy Balance (including electromagnet and analytical balance)

-

Gouy tube (a long, cylindrical sample tube)

-

Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)

-

The powdered Pd(II) complex sample

-

Thermometer

Procedure:

-

Calibration:

-

Measure the mass of the empty Gouy tube with the magnetic field off (m_empty_off).

-

Turn the electromagnet on to the desired field strength and measure the mass of the empty tube again (m_empty_on).

-

Pack the Gouy tube with the calibrant material to a known, consistent length (l).

-

Measure the mass of the packed tube with the field off (m_cal_off) and on (m_cal_on).

-

-

Sample Measurement:

-

Data Recording:

-

Record the ambient temperature (T) in Kelvin.

-

Record the current applied to the electromagnet.

-

-

Calculation:

-

The force (F) exerted by the magnetic field is proportional to the change in mass (Δm = m_on - m_off).

-

The mass susceptibility (χ_g) of the sample can be calculated by comparing its Δm to that of the calibrant, accounting for the masses and known susceptibility of the calibrant.

-

The molar susceptibility (χ_M) is then found by multiplying the mass susceptibility (χ_g) by the molar mass (M) of the Pd(II) complex: χ_M = χ_g * M.

-

Conclusion

The magnetic properties of square planar Palladium(II) complexes are a direct consequence of their d⁸ electronic configuration within a strong ligand field. This arrangement results in a low-spin state with all electrons paired, rendering the complexes diamagnetic. This inherent diamagnetism can be predicted theoretically using Crystal Field Theory and quantified through calculations involving Pascal's constants. Standard experimental techniques such as the Gouy Balance, Evans Method, and SQUID magnetometry can be employed to verify this property, with an expected result of a small, negative magnetic susceptibility. For researchers in materials science and drug development, confirming the diamagnetism of these compounds is a crucial step in their characterization, ensuring sample purity and structural integrity.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1) Why are square planar d8 paramagnetic complexes extremely rare?.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. coordination compounds - Can a high-spin complex be diamagnetic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Square planar Pd( ii )/oximate complexes as ‘metalloligands’ for the directional assembly of 4f-metal ions: a new family of {Ln 2 Pd} (Ln = lanthanide ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02691H [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. Pascal's constants - Wikipedia [en.wikipedia.org]

- 15. www1.lasalle.edu [www1.lasalle.edu]

- 16. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]

- 17. Gouy balance - Wikipedia [en.wikipedia.org]

- 18. myphysicsclassroom.in [myphysicsclassroom.in]

- 19. grokipedia.com [grokipedia.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 24. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 27. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 28. Virtual Labs [ep2-iitb.vlabs.ac.in]

A Technical Guide to Quantum Chemical Calculations of Palladium(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Palladium(II) cyanide (Pd(CN)₂). It covers the theoretical background, computational methodologies, and interpretation of results, with a focus on providing actionable insights for researchers in chemistry and drug development.

Introduction to this compound

This compound is an inorganic coordination polymer with the formula Pd(CN)₂. Historically significant as the first palladium compound isolated in pure form, it exists as a grey solid. The structure of Pd(CN)₂ consists of square planar Palladium(II) centers linked by bridging cyanide ligands, where the cyanide groups are bonded through both carbon and nitrogen atoms.[1] More recent studies have shown that what is commonly referred to as "this compound" is a nanocrystalline material with the formula Pd(CN)₂·0.29H₂O.[1] The interior of the sheets in its structure is composed of square-planar palladium ions connected by head-to-tail disordered bridging cyanide groups.[1]

The affinity of Palladium(II) for cyanide is remarkably high, leading to the formation of the highly stable tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, in the presence of excess cyanide ions.[1][2] This high stability is a key feature influencing its chemistry and reactivity.

Theoretical Background and Computational Approaches

Quantum chemical calculations are powerful tools for elucidating the electronic structure, bonding, and reactivity of palladium cyanide complexes. Density Functional Theory (DFT) is a widely used method for studying such systems due to its balance of computational cost and accuracy.[3][4][5]

The choice of computational method and basis set is crucial for obtaining reliable results. Common approaches involve:

-

Density Functional Theory (DFT): Functionals such as B3LYP and PBE0 are frequently employed for geometry optimization and property calculations of palladium complexes.[5][6]

-

Basis Sets: For palladium, effective core potentials (ECPs) like the Stuttgart-Dresden (SDD) basis set are often used to account for relativistic effects, while Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are used for lighter atoms like carbon and nitrogen.[6][7]

A general workflow for performing quantum chemical calculations on this compound is illustrated below.

Key Calculated Properties and Data

Quantum chemical calculations provide valuable quantitative data on the molecular properties of this compound and its complexes. Below are tables summarizing typical calculated and experimental values.

Table 1: Structural Parameters of Palladium Cyanide Species

| Species | Method/Source | Pd-C Bond Length (Å) | Pd-N Bond Length (Å) | C≡N Bond Length (Å) |

| Pd(CN)₂ (solid-state) | Total Neutron Diffraction[1] | 1.98 | 1.98 | - |

| [Pd(CN)₄]²⁻ | DFT (Representative) | ~2.00 | - | ~1.17 |

| [Pd(Tmtu)₂(CN)₂] | DFT[3] | - | - | - |

| [Pd(Tu)₂(CN)₂] | DFT[3] | - | - | - |

| [Pd(Mpy)₂(CN)₂] | DFT[3] | - | - | - |

Note: Tmtu = Tetramethylthiourea, Tu = Thiourea, Mpy = 2-Mercaptopyridine. Specific bond lengths for these complexes were not detailed in the snippets but their structures were predicted by DFT.

Table 2: Vibrational Frequencies (cm⁻¹) of Cyanide Ligands

| Species | Method/Source | ν(C≡N) |

| Pd(CN)₂ | Infrared Spectroscopy[1] | 2222 |

| Thiocyanate complexes of Pd(II) | Infrared Spectroscopy[8] | 2110-2175 |

Table 3: Reaction Energetics and Kinetics

| Reaction/Process | Method/Source | Calculated Parameter | Value |

| Cyanide exchange in [Pd(CN)₄]²⁻ | ¹³C NMR Spectroscopy[1][2] | Rate constant (k₂) | 120 M⁻¹s⁻¹ |

| Stability of [Pd(L)₂(CN)₂] vs. [Pd(L)₄][Pd(CN)₄] (L=Tu) | DFT[3] | Relative Stability | 1.26 kcal mol⁻¹ (nonionic form more stable) |

| Stability of [Pd(L)₂(CN)₂] vs. [Pd(L)₄][Pd(CN)₄] (L=Mpy) | DFT[3] | Relative Stability | 6.49 kcal mol⁻¹ (nonionic form more stable) |

| Stability of [Pd(L)₂(CN)₂] vs. [Pd(L)₄][Pd(CN)₄] (L=Tmtu) | DFT[3] | Relative Stability | -0.91 kcal mol⁻¹ (ionic form more stable) |

Detailed Computational Protocols

This section outlines a typical protocol for performing DFT calculations on a this compound system.

Protocol 1: Geometry Optimization and Frequency Calculation of [Pd(CN)₄]²⁻

-

Input Structure Generation:

-

Construct the initial geometry of the [Pd(CN)₄]²⁻ anion. A square planar arrangement of the four cyanide ligands around the central palladium atom is a good starting point. The initial Pd-C bond lengths can be set to approximately 2.0 Å and C-N bond lengths to 1.15 Å.

-

-

Software and Hardware:

-

Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Calculations can be run on a high-performance computing cluster.

-

-

Calculation Setup:

-

Method: Select a DFT functional, for example, B3LYP.

-

Basis Set:

-

For Palladium (Pd): Use an effective core potential (ECP) and its associated basis set, such as LANL2DZ or SDD, to handle relativistic effects.

-

For Carbon (C) and Nitrogen (N): Employ a Pople-style basis set like 6-311+G(d,p) to provide sufficient flexibility.

-

-

Charge and Multiplicity: Specify a total charge of -2 and a spin multiplicity of 1 (singlet state).

-

Job Type: Set the calculation to Opt (optimization) followed by Freq (frequency). This will first find the minimum energy geometry and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

-

Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included.

-

-

Execution and Analysis:

-

Submit the calculation.

-

Upon completion, verify that the geometry optimization has converged.

-

Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a local minimum on the potential energy surface.

-

Extract the optimized bond lengths, bond angles, and vibrational frequencies from the output file.

-

The logical flow of selecting a computational approach is depicted in the following diagram.

Interplay Between Theory and Experiment

Quantum chemical calculations are most powerful when used in conjunction with experimental data. Theoretical predictions can aid in the interpretation of experimental results, while experimental data provides crucial validation for the computational models.

For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign spectral features to specific molecular motions.[1][8] Similarly, calculated NMR chemical shifts, after appropriate scaling, can aid in the analysis of experimental NMR data.[6] Discrepancies between calculated and experimental data can point to deficiencies in the computational model or suggest alternative structural or electronic assignments.

Applications in Drug Development

While this compound itself is not a therapeutic agent, understanding the coordination chemistry of palladium is relevant to the development of palladium-based anticancer drugs, which are being investigated as alternatives to platinum-based drugs.[4][9] Quantum chemical calculations can play a vital role in this area by:

-

Predicting Reactivity: Calculating the energetics of ligand exchange reactions to predict how a palladium complex might interact with biological targets like DNA.[4]

-

Understanding Stability: Assessing the stability of different palladium complexes in biological environments.

-

Rational Drug Design: Guiding the design of new palladium complexes with improved efficacy and reduced side effects by modeling their electronic properties and steric features.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the detailed investigation of this compound and its derivatives. They provide a wealth of quantitative information on the structural, electronic, and vibrational properties of these compounds, complementing and aiding the interpretation of experimental data. For researchers in materials science and drug development, these computational approaches offer a powerful means to understand and predict the behavior of palladium complexes, ultimately facilitating the rational design of new materials and therapeutic agents.

References

- 1. Palladium dicyanide - Wikipedia [en.wikipedia.org]

- 2. Palladium(II)_cyanide [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. palladium ii complexes: Topics by Science.gov [science.gov]

The Discovery of Palladium: A Technical Retrospective on Wollaston's Method and the Pivotal Role of its Cyanide Salt

For Immediate Release

LONDON – December 19, 2025 – This technical guide provides a detailed examination of the discovery of palladium by William Hyde Wollaston in 1802, with a specific focus on the crucial role of palladium(II) cyanide in its isolation. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the experimental protocols, quantitative data, and chemical pathways involved in this significant historical discovery.

Introduction: The Unveiling of a Noble Metal

In the early 19th century, English chemist William Hyde Wollaston embarked on a series of experiments with crude platinum ore sourced from South America.[1][2] His meticulous work led to the identification of a new element, which he named palladium after the recently discovered asteroid Pallas.[1][3] The discovery was initially shrouded in some controversy, as Wollaston first offered the new metal for sale anonymously in 1803 before formally announcing his findings to the Royal Society in 1805.[1][2][4] Central to the successful isolation of this new element was the strategic use of its cyanide salt, a pioneering application of coordination chemistry.

Experimental Protocols: Wollaston's Method of Isolation

While Wollaston's original 1805 publication provides a descriptive account of his process, this guide reconstructs the experimental methodology into a more structured protocol for clarity and reproducibility. The process can be broadly divided into four key stages: dissolution and initial separation, precipitation of this compound, isolation of metallic palladium, and purification.

Dissolution of Crude Platinum Ore

The primary challenge in working with platinum ore was its resistance to dissolution. Wollaston employed aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid, to bring the platinum group metals into solution.

-

Step 1: Dissolution. Crude platinum ore was treated with aqua regia. The primary components, platinum and palladium, along with other platinum group metals (PGMs) and base metals, would dissolve to form a complex aqueous solution of their respective chloride salts.

-

Step-2: Neutralization. The resulting acidic solution was carefully neutralized. While Wollaston's original paper does not specify the exact neutralizing agent for this initial step, historical accounts suggest the use of sodium hydroxide (B78521) (NaOH).[1] This step was critical to adjust the pH for the subsequent precipitation of platinum.

-

Step 3: Platinum Precipitation. Ammonium (B1175870) chloride (NH₄Cl) was added to the neutralized solution. This selectively precipitates the platinum as ammonium chloroplatinate ((NH₄)₂[PtCl₆]), a sparingly soluble salt. The bulk of the platinum was thus removed from the solution, leaving palladium and other metals in the filtrate.

The Crucial Role of this compound

With platinum largely removed, the focus shifted to the isolation of palladium. Wollaston's ingenious use of a cyanide salt was the key to selectively precipitating the new element.

-

Step 4: Precipitation of this compound. Mercuric cyanide (Hg(CN)₂) was added to the filtrate from the previous step. This resulted in the formation of a yellowish-white precipitate of this compound (Pd(CN)₂).[5] This step was highly selective, as other metals remaining in the solution did not form insoluble cyanides under these conditions.

-

Step 5: Separation. The precipitated this compound was then separated from the solution, likely through decantation and washing, to remove any remaining soluble impurities.

Isolation of Metallic Palladium

The final step in obtaining the new metal was the decomposition of its cyanide salt.

-

Step 6: Thermal Decomposition. The isolated and dried this compound was subjected to strong heating. This thermal decomposition process breaks down the compound, driving off the cyanide groups as gaseous cyanogen (B1215507) (C₂N₂) and leaving behind pure, metallic palladium.[1]

Chemical Pathways and Reactions

The discovery of palladium was a testament to Wollaston's astute application of chemical principles. The following section outlines the key chemical reactions involved in the isolation process.

Dissolution in Aqua Regia

The dissolution of palladium in aqua regia is a complex redox reaction. A simplified representation of the overall reaction is:

Pd(s) + 4HCl(aq) + 2HNO₃(aq) → H₂--INVALID-LINK-- + 2NO₂(g) + 2H₂O(l)

This reaction forms tetrachloropalladate(II), a stable aqueous complex of palladium.

Precipitation of this compound

The addition of mercuric cyanide to the solution containing H₂[PdCl₄] leads to the precipitation of this compound:

H₂--INVALID-LINK-- + Hg(CN)₂(aq) → Pd(CN)₂(s) + HgCl₂(aq) + 2HCl(aq)

The high formation constant of the palladium-cyanide bond drives this reaction to completion, resulting in the selective precipitation of palladium.

Thermal Decomposition

The final step to obtain the elemental metal is the thermal decomposition of this compound:

Pd(CN)₂(s) → Pd(s) + (CN)₂(g)

This reaction typically occurs at temperatures above 200°C.

Quantitative Data

While Wollaston's 1805 paper is more descriptive than quantitative, some data can be inferred from his work and supplemented with modern measurements to provide a comprehensive picture for today's researchers.

Table 1: Properties of Palladium and this compound

| Property | Palladium (Pd) | This compound (Pd(CN)₂) |

| Molar Mass | 106.42 g/mol | 158.45 g/mol [6] |

| Appearance | Silvery-white, lustrous metal[3] | Yellowish to white solid[5][7] |

| Density | 12.02 g/cm³ | 3.95 g/cm³ |

| Melting Point | 1554.9 °C | Decomposes above 200°C[6] |

| Boiling Point | 2963 °C | N/A |

| Solubility in Water | Insoluble | Insoluble[5][6] |

| Solubility in Acids | Soluble in aqua regia and hot nitric acid[3] | Decomposes in strong acids[5] |

Visualizing the Discovery

To better illustrate the logical flow of Wollaston's pioneering work, the following diagrams outline the experimental workflow and the key chemical transformations.

References

- 1. catalyticstory.com [catalyticstory.com]

- 2. Lateral Science: Wollaston's Discovery of a Controversial Element - Palladium [lateralscience.blogspot.com]

- 3. Palladium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2035-66-7: Palladium cyanide (Pd(CN)2) | CymitQuimica [cymitquimica.com]

- 6. Palladium dicyanide - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Initial Synthesis and Characterization of Palladium(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) cyanide, a compound of historical significance and continued interest in coordination chemistry and materials science. This document details experimental protocols, summarizes key characterization data, and provides visualizations of the synthesis workflow and the compound's structure.

Introduction

This compound, with the chemical formula Pd(CN)₂, was the first palladium compound to be isolated in its pure form.[1] Historically, its synthesis by W. H. Wollaston in 1804 was a critical step in the discovery of palladium as a new element.[1] It exists as a coordination polymer, a grey, water-insoluble solid.[1] Modern research has revealed that what is commonly referred to as this compound is often a nanocrystalline material with the formula Pd(CN)₂·0.29H₂O.[1] This guide will cover both historical and contemporary aspects of its synthesis and detailed characterization.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, including a historical procedure and more contemporary laboratory-scale preparations.

Historical Synthesis: Wollaston's Method

The initial isolation of this compound was achieved by Wollaston through the precipitation from a solution of impure platinum dissolved in aqua regia.[1]

Experimental Protocol:

-

Dissolution of Impure Platinum: An impure sample of platinum is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid).

-

Precipitation: To the resulting solution, a solution of mercuric cyanide (Hg(CN)₂) is added. This leads to the precipitation of this compound.

-

Isolation: The precipitated this compound is then separated from the solution by filtration.

-

Recovery of Palladium Metal: The isolated this compound is subsequently ignited at high temperatures to decompose the compound and yield palladium metal.[1]

This historical method is primarily of academic interest and is not the preferred route for modern synthesis due to the high toxicity of mercuric cyanide.

Modern Laboratory Synthesis

A more common and direct laboratory synthesis involves the reaction of a soluble palladium(II) salt with a cyanide source.

Experimental Protocol:

-

Preparation of Palladium(II) Solution: A solution of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), is prepared in water.

-

Addition of Cyanide Source: A stoichiometric amount of a soluble cyanide salt, such as potassium cyanide (KCN), is slowly added to the palladium(II) solution with constant stirring.

-

Precipitation: this compound precipitates out of the solution as a pale grey solid.

-

Washing and Drying: The precipitate is collected by filtration, washed thoroughly with deionized water to remove any soluble impurities, and then dried in a desiccator or under vacuum at a low temperature to yield the final product.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are key characterization techniques and the expected results.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the cyanide ligand and its coordination mode.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C≡N Stretch | 2222 | This frequency is characteristic of a bridging cyanide ion, indicating the polymeric nature of this compound.[1][2] |

Table 1: Key Infrared Spectroscopic Data for this compound

Structural Characterization

X-ray and Neutron Diffraction:

The structure of this compound has been elucidated through diffraction techniques. It consists of square planar Pd(II) centers linked by bridging cyanide ligands.[1][3] The cyanide ligands are disordered, bonding to one palladium atom through carbon and to an adjacent palladium atom through nitrogen, forming 4,4-nets.[1]

Recent studies using total neutron diffraction on the nanocrystalline hydrate (B1144303) have provided precise bond lengths.

| Bond | Bond Length (Å) |

| Pd-C | ~1.98 |

| Pd-N | ~1.98 |

Table 2: Selected Crystallographic Data for this compound [1][3]

The nanocrystalline nature of the material, with sheet sizes of approximately 3 nm x 3 nm, results in broad peaks in the Bragg diffraction patterns.[1] These sheets are terminated by water molecules and cyanide groups.[1]

Thermal Analysis

Thermogravimetric Analysis (TGA):

Thermogravimetric analysis provides information on the thermal stability and decomposition of this compound.

| Temperature Range | Mass Loss | Interpretation |

| > 400 °C | Significant | Decomposition of the compound.[1] |

| 460 °C (under N₂) | Complete | Complete decomposition to palladium metal.[1] |

Table 3: Thermal Decomposition Data for this compound

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Structural Representation

The following diagram illustrates the coordination polymer structure of this compound.

Caption: Idealized 2D structure of this compound polymer.

Conclusion

This compound remains a compound of fundamental importance in the field of coordination chemistry. Its synthesis, while rooted in the early history of palladium's discovery, is achievable through straightforward modern laboratory procedures. The characterization of this material reveals a fascinating polymeric structure with bridging cyanide ligands, often in a nanocrystalline and hydrated form. This technical guide provides a foundational understanding for researchers and professionals working with this and related palladium compounds.

References

The Coordination Chemistry of the Tetracyanopalladate(II) Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, is a cornerstone of palladium coordination chemistry. As a d⁸ metal complex, it adopts a characteristic square planar geometry, a feature that dictates much of its reactivity and stability. This complex anion is a versatile building block in the synthesis of coordination polymers and has garnered interest for its potential applications in catalysis and materials science. For professionals in drug development, understanding the fundamental coordination chemistry of palladium(II) complexes like tetracyanopalladate(II) is crucial, as related palladium compounds have demonstrated significant potential as therapeutic agents. This guide provides an in-depth overview of the synthesis, structure, reactivity, and potential applications of the tetracyanopalladate(II) anion, with a focus on quantitative data and detailed experimental methodologies.

Synthesis and Structure

The tetracyanopalladate(II) anion is typically prepared in the form of its alkali metal salts, with potassium tetracyanopalladate(II) being a common and commercially available starting material.

Synthesis of Potassium Tetracyanopalladate(II)

The synthesis generally involves the reaction of a palladium(II) salt with an excess of a cyanide salt in an aqueous solution. For instance, the reaction of palladium(II) chloride with potassium cyanide yields the desired complex.

Experimental Protocol: Synthesis of Potassium Tetracyanopalladate(II) Hydrate

Objective: To synthesize K₂[Pd(CN)₄]·xH₂O from palladium(II) chloride and potassium cyanide.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Heating plate with magnetic stirring

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve a stoichiometric excess of potassium cyanide in distilled water.

-

Slowly add a solution of palladium(II) chloride in water to the potassium cyanide solution with constant stirring. The initial precipitate of palladium(II) cyanide will dissolve in the excess cyanide to form the soluble tetracyanopalladate(II) complex.

-

Gently heat the solution to ensure the complete reaction and dissolution of any solids.

-

Filter the resulting solution to remove any impurities.

-

Concentrate the filtrate by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator.

Safety Precautions: All manipulations involving potassium cyanide must be performed in a certified fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide poisoning antidote kit readily available and be trained in its use.

Molecular Structure and Bonding

The [Pd(CN)₄]²⁻ anion exhibits a square planar coordination geometry around the central palladium(II) ion. This geometry is characteristic of d⁸ metal ions with strong-field ligands like cyanide. The bonding involves the donation of electron pairs from the carbon atoms of the four cyanide ligands to the empty dsp² hybrid orbitals of the palladium(II) center.

The structural parameters of the tetracyanopalladate(II) anion in its potassium salt have been determined by X-ray crystallography.

| Structural Parameter | Value |

| Coordination Geometry | Square Planar |

| Pd-C Bond Length | ~1.99 - 2.00 Å[1] |

| C-N Bond Length | ~1.17 - 1.18 Å[1] |

| Symmetry | D₄h (idealized) |

Table 1: Key Structural Parameters of the Tetracyanopalladate(II) Anion in K₂[Pd(CN)₄].[1]

Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for characterizing the tetracyanopalladate(II) anion. The number and activity of the vibrational modes are determined by the D₄h symmetry of the complex.

| Vibrational Mode | Symmetry | IR Active | Raman Active | Approximate Wavenumber (cm⁻¹) | Assignment |

| ν(C≡N) | A₁g + B₁g + Eᵤ | Yes (Eᵤ) | Yes (A₁g, B₁g) | 2130 - 2150 | C≡N stretching |

| ν(Pd-C) | A₁g + B₁g + Eᵤ | Yes (Eᵤ) | Yes (A₁g, B₁g) | 400 - 500 | Pd-C stretching |

| δ(Pd-C-N) | A₂ᵤ + B₂ᵤ + E₉ | Yes (A₂ᵤ, E₉) | No | ~300 - 400 | Pd-C-N bending |

| δ(C-Pd-C) | B₂g + Eᵤ | Yes (Eᵤ) | Yes (B₂g) | < 200 | C-Pd-C bending |

Table 2: Vibrational Spectroscopic Data for the Tetracyanopalladate(II) Anion.

Thermodynamic Stability

The tetracyanopalladate(II) anion is known for its exceptionally high thermodynamic stability. The overall formation constant (β₄) for the reaction Pd²⁺ + 4CN⁻ ⇌ [Pd(CN)₄]²⁻ is one of the highest known for any metal ion complex in aqueous solution.[2]

| Thermodynamic Parameter | Value | Conditions |

| log β₄ | 62.3[2][3] | 25 °C, 0.1 M NaClO₄[3] |

Table 3: Overall Formation Constant of the Tetracyanopalladate(II) Anion.

Experimental Protocol: Determination of the Formation Constant by Competition Reaction

Objective: To determine the overall formation constant (β₄) of [Pd(CN)₄]²⁻ using a competitive ligand.